molecular formula C17H22N2O11 B141989 5-acetamido-4-hydroxy-2-(2-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid CAS No. 157707-92-1

5-acetamido-4-hydroxy-2-(2-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid

Cat. No. B141989
CAS RN: 157707-92-1
M. Wt: 430.4 g/mol
InChI Key: HWBGFIGDTJBVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetamido-4-hydroxy-2-(2-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid is a useful research compound. Its molecular formula is C17H22N2O11 and its molecular weight is 430.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Advanced Oxidation Processes for Compound Degradation

A study by Qutob et al. (2022) focused on the advanced oxidation processes (AOPs) used for the degradation of acetaminophen in aqueous media, leading to various by-products. The research highlighted the importance of understanding the degradation pathways, by-products, and their biotoxicity. This methodology could be applied to study the degradation and potential environmental impact of 5-acetamido-4-hydroxy-2-(2-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid, especially considering its structural complexity and potential for generating various by-products upon exposure to AOPs (Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M., 2022).

Synthesis and Applications of Related Compounds

The synthesis and application of 1,2-oxazines and 1,2-benzoxazines, as reviewed by Sainsbury (1991), provide a basis for understanding the chemical reactions and potential applications of oxane-containing compounds like the one . This research could guide the synthesis of similar compounds and their evaluation in various applications, from materials science to pharmaceuticals (Sainsbury, M., 1991).

Biotechnological Applications

Gao, Ma, and Xu (2011) discussed the production of lactic acid from biomass and its conversion into valuable chemicals through chemical and biotechnological routes. This approach can be considered for the compound , exploring its conversion into useful derivatives or its role as an intermediate in the synthesis of biologically active molecules (Gao, C., Ma, C., & Xu, P., 2011).

Environmental and Toxicological Studies

The study on the role of carboxylic and phenolic groups in the adsorption of natural organic matter (NOM) on minerals by Guan et al. (2006) provides insights into the environmental interactions and potential toxicological studies for complex organic compounds. Understanding these interactions can help assess the environmental fate and impact of the compound under study (Guan, X., Li, D., Shang, C., & Chen, G.-h., 2006).

properties

IUPAC Name

5-acetamido-4-hydroxy-2-(2-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O11/c1-8(21)18-13-10(22)6-17(16(25)26,30-15(13)14(24)11(23)7-20)29-12-5-3-2-4-9(12)19(27)28/h2-5,10-11,13-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBGFIGDTJBVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=CC=C2[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399220
Record name 5-acetamido-4-hydroxy-2-(2-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

157707-92-1
Record name 5-acetamido-4-hydroxy-2-(2-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.